molecular formula C22H23NO6S2 B2990701 2,3-dimethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide CAS No. 946297-50-3

2,3-dimethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide

Cat. No. B2990701
CAS RN: 946297-50-3
M. Wt: 461.55
InChI Key: AVRBEOFFDWHHSV-UHFFFAOYSA-N
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Description

Benzamides are a significant class of amide compounds . They have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They are found in various natural products in organic chemistry .


Synthesis Analysis

Benzamide compounds can be synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products are purified, and the analysis of these products is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Chemical Reactions Analysis

The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various methods. For example, 4-Methoxyphenethylamine has a refractive index of 1.538, a boiling point of 138-140 °C/20 mmHg, and a density of 1.031 g/mL at 20 °C .

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Heterocyclic Compounds : A study described the synthesis of various heterocyclic compounds using a similar chemical structure, highlighting its utility in creating new chemical entities with potential biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Creation of Analogues for Drug Development : Another research focused on the synthesis of an analogue of a known drug, demonstrating the role of such chemical structures in drug development (Owton, Brunavs, Miles, Dobson, & Steggles, 1995).

  • Development of Antipsychotic Agents : A study synthesized and evaluated the properties of compounds, including 2,3-dimethoxy derivatives, for their potential as antipsychotic agents, indicating its importance in psychiatric medication research (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).

Chemical Analysis and Characterization

  • Quantitative Analysis in Body Fluids : Research has been conducted on the analysis of similar compounds in body fluids, illustrating the compound's role in chemical analysis and pharmacokinetics (Alfredsson, Sedvall, & Wiesel, 1979).

  • Investigation of Non-Covalent Interactions : Studies have also focused on investigating the non-covalent interactions in compounds with methoxy groups, which aids in understanding molecular interactions and properties (Hermet, Bantignies, Lère-Porte, & Serein-Spirau, 2012).

Medicinal Chemistry and Drug Design

Mechanism of Action

One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

Safety and Hazards

As for the safety and hazards, it’s important to note that while some benzamides have been used in drug discovery , the specific safety and hazards of “2,3-dimethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide” are not known without specific studies.

Future Directions

The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs . Thus, by conducting in vivo biochemical tests of effective amides, researches can be carried out in different fields of application .

properties

IUPAC Name

2,3-dimethoxy-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO6S2/c1-27-15-9-11-16(12-10-15)31(25,26)20(19-8-5-13-30-19)14-23-22(24)17-6-4-7-18(28-2)21(17)29-3/h4-13,20H,14H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRBEOFFDWHHSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=C(C(=CC=C2)OC)OC)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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